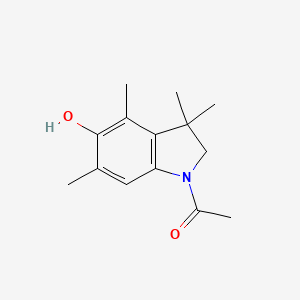
1-Acetyl-3,3,4,6-tetramethyl-5-indolinol
Cat. No. B8338919
M. Wt: 233.31 g/mol
InChI Key: ZPAGQZCYDDROJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05674876
Procedure details


Treatment of 15 (741 mg, 3 mmol) according to a procedure similar that used for making 11a afforded 16 (524 mg, 75% yield) as a colorless solid, mp 173°-174° C. Spectral data: 13C NMR (CD3 SOCD3): δ 11.7, 17.3, 23.9, 27.0, 40.6, 63.7, 115.4, 121.1, 122.8, 135.6, 149.2, 167.2; HRMS: calcd. for C14H19NO2 233.1415, fnd. 233.1416. Anal: calcd. for C14H19NO2C, 72.08, N, 6.00, H, 8.20, fnd. C, 71.88, N, 5.95, H, 8.22.
Name
15
Quantity
741 mg
Type
reactant
Reaction Step One

Name
11a
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Name
Yield
75%
Identifiers


|
REACTION_CXSMILES
|
[C:1]([N:4]1[C:12]2[C:7](=[C:8]([CH3:16])[C:9]([O:14]C)=[C:10]([CH3:13])[CH:11]=2)[C:6]([CH3:18])([CH3:17])[CH2:5]1)(=[O:3])[CH3:2].C(N1C2C(=C(C)C(O)=C(C)C=2)C(C)C1)(=O)C>>[C:1]([N:4]1[C:12]2[C:7](=[C:8]([CH3:16])[C:9]([OH:14])=[C:10]([CH3:13])[CH:11]=2)[C:6]([CH3:18])([CH3:17])[CH2:5]1)(=[O:3])[CH3:2]
|
Inputs


Step One
|
Name
|
15
|
|
Quantity
|
741 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)N1CC(C2=C(C(=C(C=C12)C)OC)C)(C)C
|
Step Two
|
Name
|
11a
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)N1CC(C2=C(C(=C(C=C12)C)O)C)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(=O)N1CC(C2=C(C(=C(C=C12)C)O)C)(C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 524 mg | |
| YIELD: PERCENTYIELD | 75% | |
| YIELD: CALCULATEDPERCENTYIELD | 74.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
